molecular formula C29H23ClF3N5 B11220641 4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11220641
M. Wt: 534.0 g/mol
InChI Key: UQHLGUXZKSXYAO-UHFFFAOYSA-N
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Description

4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a piperazine ring, a pyrrolopyrimidine core, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. The compound’s structure allows it to fit into the active sites of target proteins, influencing their activity and downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is unique due to its combination of a piperazine ring and a pyrrolopyrimidine core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological interactions .

Properties

Molecular Formula

C29H23ClF3N5

Molecular Weight

534.0 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H23ClF3N5/c30-22-9-5-10-23(17-22)36-12-14-37(15-13-36)27-26-25(20-6-2-1-3-7-20)18-38(28(26)35-19-34-27)24-11-4-8-21(16-24)29(31,32)33/h1-11,16-19H,12-15H2

InChI Key

UQHLGUXZKSXYAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

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